molecular formula C14H17NO3 B7493558 Methyl 1-benzoyl-2-piperidinecarboxylate

Methyl 1-benzoyl-2-piperidinecarboxylate

Cat. No.: B7493558
M. Wt: 247.29 g/mol
InChI Key: YZPGCFFKQUSJMY-UHFFFAOYSA-N
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Description

Methyl 1-benzoyl-2-piperidinecarboxylate is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. Its structure incorporates the benzoylpiperidine motif , which is recognized as a privileged structure in the development of bioactive molecules . This fragment is metabolically stable and is considered a potential bioisostere of the piperazine ring, often used to modulate the properties of lead compounds in drug design . Researchers value this scaffold for its presence in a wide range of therapeutic agents, including those with neuroprotective effects, as well as potential anti-cancer, anti-psychotic, and anti-tubercular activities . The specific stereochemistry of the 2-carboxylate substituent on the piperidine ring makes it a valuable template for constructing molecules that target the cholinergic system. Similar piperidine-2-carboxylate derivatives have been investigated as core structures in the development of Multi-Target-Directed Ligands (MTDLs) for complex neurodegenerative diseases like Alzheimer's, aiming to inhibit enzymes such as acetylcholinesterase (AChE) . As a building block, this compound can be functionalized on both the piperidine nitrogen and the ester group to generate diverse chemical libraries for biological screening. It is supplied for laboratory research and chemical synthesis purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1-benzoylpiperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-14(17)12-9-5-6-10-15(12)13(16)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPGCFFKQUSJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs aluminum trichloride (AlCl₃) as the catalyst in anhydrous 1,2-dichloroethane. The piperidine nitrogen is often acetylated beforehand to prevent undesired side reactions. For instance, N-acetylation using acetic anhydride and pyridine at 140°C for 2 hours yields a protected intermediate, which is then subjected to Friedel-Crafts conditions. The acyl chloride derivative of the piperidine carboxylic acid is generated in situ using thionyl chloride (SOCl₂), followed by acylation with benzoyl chloride at 90°C for 6–12 hours.

Yield Optimization and Challenges

Yields for this method range from 70% to 89%, depending on the substitution pattern of the benzoyl group. For example, the use of 2-chloro-6-fluorobenzoyl chloride in a similar Friedel-Crafts reaction achieved an 89% yield. However, steric hindrance from bulky substituents on the benzoyl moiety can reduce efficiency, necessitating extended reaction times or higher catalyst loadings.

Table 1: Friedel-Crafts Acylation Conditions and Outcomes

Benzoyl Chloride DerivativeCatalystTemperature (°C)Time (h)Yield (%)
2-Chloro-6-fluoroAlCl₃906.589
3,6-Dichloro-2-fluoroAlCl₃901892
UnsubstitutedAlCl₃901275

Sequential Esterification and Acylation of Piperidine Carboxylic Acids

This two-step approach involves initial esterification of piperidine carboxylic acid followed by benzoylation of the nitrogen.

Esterification via Acid Chloride Formation

Piperidine-2-carboxylic acid is converted to its methyl ester using thionyl chloride (SOCl₂) in methanol. The reaction proceeds at 0–70°C for 4 hours, achieving yields up to 92%. The resulting methyl piperidine-2-carboxylate is then subjected to benzoylation.

Benzoylation Using Benzoyl Chloride

The methyl ester intermediate is treated with benzoyl chloride in the presence of triethylamine (Et₃N) as a base. Reaction conditions typically involve dichloromethane (DCM) as the solvent at room temperature for 20 hours. This step affords Methyl 1-benzoyl-2-piperidinecarboxylate with yields averaging 75–80%.

Key Considerations:

  • Protection of Amine : Without prior protection, competing reactions at the piperidine nitrogen can occur, reducing selectivity.

  • Solvent Choice : Anhydrous DCM minimizes hydrolysis of benzoyl chloride.

Hydrolysis and Re-esterification Strategy

In cases where ethyl esters are more readily available, hydrolysis to the carboxylic acid followed by re-esterification provides an alternative route.

Alkaline Hydrolysis of Ethyl Esters

Ethyl 1-benzoyl-2-piperidinecarboxylate is hydrolyzed using 6 N sodium hydroxide (NaOH) in ethanol at 50°C for 5 hours. The carboxylic acid is isolated via acidification with HCl and extraction into ethyl acetate.

Methyl Ester Formation

The free acid is re-esterified using methanol and a coupling agent such as 2-chloro-1-methylpyridinium iodide. This method, adapted from similar syntheses, achieves yields of 85–90% under mild conditions (room temperature, 18 hours).

Direct Coupling of Pre-formed Benzoylpiperidine Fragments

Recent advances utilize pre-synthesized benzoylpiperidine intermediates, streamlining the process.

Use of Weinreb Amides

A Weinreb amide derivative of the piperidine carboxylate is prepared using N,O-dimethylhydroxylamine hydrochloride and a coupling reagent (e.g., HBTU). Subsequent reaction with methyl Grignard reagents (CH₃MgBr) yields the methyl ester directly. This method avoids harsh acidic conditions and achieves yields of 78–82%.

Advantages Over Traditional Methods

  • Reduced Side Reactions : The Weinreb approach minimizes over-acylation.

  • Functional Group Tolerance : Compatible with electron-deficient benzoyl groups.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodKey ReagentsYield (%)Purity (%)Scalability
Friedel-Crafts AcylationAlCl₃, Benzoyl chloride75–89>95High
Sequential EsterificationSOCl₂, Benzoyl chloride75–9290–95Moderate
Hydrolysis/Re-esterificationNaOH, HCl, Coupling agents85–90>98Low
Weinreb Amide CouplingHBTU, CH₃MgBr78–82>97High

Chemical Reactions Analysis

Methyl 1-benzoyl-2-piperidinecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis Overview

Starting Material Reagent Conditions Product
PiperidineBenzoyl chlorideReflux with triethylamineMethyl 1-benzoyl-2-piperidinecarboxylate

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of complex organic molecules. It is utilized as a building block for pharmaceuticals and agrochemicals, facilitating the development of various derivatives that exhibit enhanced biological activity.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its pharmacological properties. It has been investigated as a precursor for developing therapeutic agents, particularly in the context of pain management and opioid-related research. Its structural modifications can lead to compounds with improved efficacy and reduced side effects .

Biological Research

The compound is instrumental in studying structure-activity relationships (SAR) of piperidine derivatives. Researchers utilize it to understand how structural variations affect biological activity, aiding in the design of new drugs targeting specific receptors or enzymes .

Case Study 1: Opioid Antagonists

Research has demonstrated that derivatives of this compound can act as peripheral opioid antagonists. These compounds have shown promise in mitigating opioid-induced side effects without affecting analgesia, making them valuable in pain management strategies .

Case Study 2: Synthesis of Novel Therapeutics

A study focused on synthesizing novel piperidine-based compounds using this compound as an intermediate led to the discovery of several candidates with potential anti-inflammatory properties. These findings highlight the compound's role in drug development pipelines .

Mechanism of Action

The mechanism of action of Methyl 1-benzoyl-2-piperidinecarboxylate involves its interaction with specific molecular targets in the body. The compound may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Methyl 1-benzoyl-2-piperidinecarboxylate and its analogs:

Compound Name Molecular Formula Substituents Key Functional Groups Applications
This compound C₁₄H₁₇NO₃ Benzoyl (1-position), methyl ester (2-position) Ester, aromatic ketone Synthesis intermediate
Methyl N-Cbz-piperidine-2-carboxylate C₁₄H₁₇NO₄ Carbobenzyloxy (N-position), methyl ester (2-position) Ester, carbamate Amine-protecting group in peptide synthesis
1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate C₁₅H₁₉NO₄ Benzyl ester (1-position), ethyl ester (2-position) Dual ester Lipophilic prodrug design
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ Benzyl ester (1-position), amino (4-position) Ester, primary amine Bioactive molecule precursor
Ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate C₁₅H₁₈N₂O₃ Ethyl ester (2-position), benzyloxy imino (5-position) Ester, imine Chiral catalyst or ligand
Key Observations:
  • Substituent Effects : The benzoyl group in the target compound reduces piperidine ring basicity compared to the electron-donating carbobenzyloxy (Cbz) group in Methyl N-Cbz-piperidine-2-carboxylate. This difference influences reactivity in nucleophilic substitutions or acid-catalyzed reactions .
  • Ester Group Variations : Methyl esters (target compound) hydrolyze faster under basic conditions than ethyl or benzyl esters (e.g., 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate), impacting stability in aqueous environments .

  • Amino vs. Carbonyl Groups: Benzyl 4-aminopiperidine-1-carboxylate’s primary amine enhances solubility in acidic media but introduces reactivity risks (e.g., oxidation), unlike the inert benzoyl group in the target compound .

Physicochemical Properties

  • Volatility : Methyl esters (e.g., methyl salicylate) exhibit higher volatility than ethyl or benzyl esters, suggesting the target compound may have moderate volatility suitable for chromatographic analysis .
  • Solubility: Methyl esters generally show higher polarity than ethyl analogs, implying better solubility in polar solvents like methanol or acetonitrile .

Q & A

Q. What regulatory guidelines apply to preclinical development of this compound?

  • Methodological Answer :
  • ICH M7 : Assess mutagenic impurities using in silico tools (e.g., Derek Nexus).
  • GLP compliance : Document synthesis, characterization, and toxicity data per OECD/EPA standards for regulatory submissions .

Tables

Table 1 : Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionImpact on Yield/PurityReference
Solvent for acylationAnhydrous DCMMinimizes hydrolysis
Reaction temperature0–5°CReduces racemization
Catalyst for esterificationDMAP (5 mol%)Accelerates reaction rate

Table 2 : Analytical Benchmarks for Quality Control

TechniqueTarget MetricAcceptable RangeReference
HPLC (C18 column)Purity≥95%
1H NMRIntegration ratios±5% of theoretical
Chiral HPLCEnantiomeric excess≥98% ee

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-benzoyl-2-piperidinecarboxylate
Reactant of Route 2
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Methyl 1-benzoyl-2-piperidinecarboxylate

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